- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl KetonesOrganic Letters, 2018, 20(23), 7645-7649,
Cas no 92623-83-1 (Pravadoline)

Pravadoline structure
Product Name:Pravadoline
CAS No:92623-83-1
Molecular Formula:C23H26N2O3
Molecular Weight:378.464146137238
MDL:MFCD00864378
CID:61576
PubChem ID:56463
Pravadoline Properties
Names and Identifiers
-
- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
- Pravadoline
- PRAVADOLINE (WIN48098)
- WIN 48098
- P3JW662TWA
- DSSTox_RID_81361
- DSSTox_CID_26127
- DSSTox_GSID_46127
- Pravadoline, Pravadoline Maleate
- Pravadolina
- Pravadolinum
- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- SMR001550504
- Pravadoline [INN]
- Pravadolinum [INN-Latin]
- Pravadolina [INN-Spanish]
- MLS004774040
- MLS006010335
- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
- NCGC00160396-04
- BRD-K46209126-001-01-5
- HMS2089L05
- BDBM50008029
- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
- DS-1893
- 92623-83-1
- NCGC00160396-03
- CCG-208742
- NCGC00160396-02
- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
- Tox21_111785_1
- SCHEMBL488940
- AB01275459-01
- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- Pravadoline (WIN 48,098)
- DTXSID2046127
- Pravadoline, (WIN 48,098)
- Tox21_111785
- UNII-P3JW662TWA
- DTXCID0026127
- CAS-92623-83-1
- NS00009981
- Q7238828
- MEUQWHZOUDZXHH-UHFFFAOYSA-N
- CHEMBL13178
- NCGC00160396-01
- BCP21160
- Pravadoline(WIN 48,098)?
- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
- SR-05000001465-1
- AKOS000278689
- SR-05000001465
- BRD-K46209126-001-06-4
- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
- Pravadoline(WIN 48,098)
- Win-48098
-
- MDL: MFCD00864378
- InChIKey: MEUQWHZOUDZXHH-UHFFFAOYSA-N
- Inchi: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
- SMILES: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1
Computed Properties
- Exact Mass: 378.19400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 6
- Monoisotopic Mass: 378.194343
- Heavy Atom Count: 28
- Complexity: 514
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.3
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 43.7
Experimental Properties
- LogP: 3.45940
- PSA: 43.70000
- Refractive Index: 1.603
- Boiling Point: 553.1±50.0 °C at 760 mmHg
- Melting Point: No data available
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
- Flash Point: 288.3±30.1 °C
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
Pravadoline Security Information
- Safety Instruction: H303+H313+H333
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Signal Word:warning
Pravadoline Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pravadoline Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0063FB-5mg |
Pravadoline |
92623-83-1 | ≥98% | 5mg |
$58.00 | 2025-02-21 | |
A2B Chem LLC | AC83575-5mg |
Pravadoline |
92623-83-1 | ≥98% | 5mg |
$62.00 | 2024-07-18 | |
Aaron | AR0063NN-50mg |
Pravadoline |
92623-83-1 | 98% | 50mg |
$42.00 | 2025-01-23 | |
Axon Medchem | 1523-10 mg |
Pravadoline |
92623-83-1 | 99% | 10mg |
€70.00 | 2023-07-10 | |
Chemenu | CM130203-1g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 1g |
$204 | 2021-08-05 | |
DC Chemicals | DC8887-100 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
eNovation Chemicals LLC | D641458-1g |
Pravadoline |
92623-83-1 | 97% | 1g |
$450 | 2022-09-07 | |
Key Organics Ltd | DS-1893-1MG |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 1mg |
£37.00 | 2023-09-08 | |
Matrix Scientific | 090817-250mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone, 95+% |
92623-83-1 | 95+% | 250mg |
$341.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 50mg |
¥268.0 | 2021-09-08 |
Pravadoline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
1.2 rt
1.3 Reagents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
Reference
- The first high yield green route to a pharmaceutical in a room temperature ionic liquidGreen Chemistry, 2000, 2(6), 261-262,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene
1.2 -
1.2 -
Reference
- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindolesTetrahedron Letters, 1995, 36(12), 2029-32,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole ProductsOrganic Letters, 2016, 18(3), 412-415,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
Reference
- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic StudiesACS Catalysis, 2020, 10(10), 5419-5429,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
Reference
- Synthesis of metal-free 3-acylindole compound, China, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-CouplingSynlett, 2013, 24(3), 389-393,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylidesChemical Communications (Cambridge, 2019, 55(28), 4039-4042,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
Reference
- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compoundsInternational Journal of Organic Chemistry, 2022, 12(3), 127-142,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
Reference
- Cyclooctatetraene: A Bioactive Cubane Paradigm ComplementChemistry - A European Journal, 2019, 25(11), 2729-2734,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C
Reference
- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated
Reference
- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonatesTetrahedron Letters, 2014, 55(11), 1859-1862,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Reference
- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflatesTetrahedron, 1994, 50(2), 437-52,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen sourceApplied Organometallic Chemistry, 2020, 34(4),,
Synthetic Circuit 15
Reaction Conditions
Reference
- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of IndolesOrganic Letters, 2018, 20(13), 4052-4056,
Synthetic Circuit 16
Reaction Conditions
Reference
- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indolesTetrahedron Letters, 2018, 59(19), 1851-1854,
Synthetic Circuit 17
Reaction Conditions
Reference
- C-Attached aminoalkylindoles: potent cannabinoid mimeticsBioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22,
Synthetic Circuit 18
Reaction Conditions
Reference
- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,
Pravadoline Raw materials
- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-
- 2-Methyl-3-(4'-methoxybenzoyl)indole
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 4-(2-methanesulfonyloxyethyl)morpholine
- N-(2-Hydroxyethyl)morpholine
- 4-(2-Bromoethyl)morpholine
- 2-Methylindole
Pravadoline Preparation Products
Pravadoline Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
(CAS:92623-83-1)
MR./MRS.:XU NV SHI
Phone:15221998634
Email:1986399151@qq.com
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Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205
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-
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92623-83-1)Pravadoline

Purity:99%/99%/99%/99%/99%/99%/99%
Quantity:1mg/5mg/10mg/25mg/50mg/100mg/500mg
Price($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0
atkchemica
(CAS:92623-83-1)Pravadoline

Purity:95%+
Quantity:1g/5g/10g/100g
Price($):discuss personally